

Technical Guide: Spectroscopic Profiling of 5-(3-Bromophenyl)isoxazol-3-amine

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Compound of Interest

Compound Name: 5-(3-Bromophenyl)isoxazol-3-amine

Cat. No.: B13537970

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Compound Identity & Chemical Profile

Target Analyte: **5-(3-Bromophenyl)isoxazol-3-amine** Synonyms: 3-Amino-5-(3-bromophenyl)isoxazole; 3-Isoxazolamine, 5-(3-bromophenyl)- CAS Registry Number: 119162-52-6 (Note: This CAS is often associated with the 3-amino-5-aryl isomer in specific catalogs; verification of regiochemistry via NMR is mandatory). Molecular Formula:

Molecular Weight: 239.07 g/mol

Regiochemical Criticality

In isoxazole synthesis, two regioisomers are possible: 3-amino-5-aryl and 5-amino-3-aryl.^[1] This guide focuses on the 3-amino-5-aryl isomer, typically synthesized via the reaction of 3-bromo-3-oxopropanenitrile with hydroxylamine. The position of the amine (C3 vs C5) drastically alters the electronic environment and biological activity.

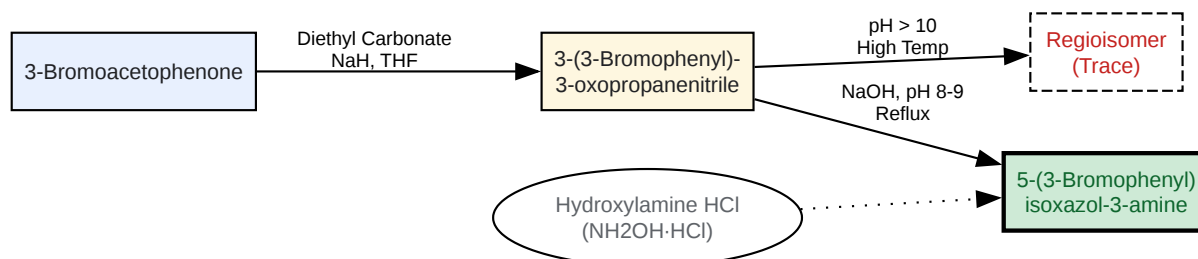
Synthesis & Formation Pathway

Understanding the synthetic origin is essential for identifying process-related impurities (e.g., unreacted nitriles or regioisomers).

Reaction Workflow

The dominant synthetic route involves the condensation of a

-ketonitrile with hydroxylamine hydrochloride under controlled pH.



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Figure 1: Synthetic pathway favoring the 3-amino-5-aryl isomer via pH-controlled cyclization.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for the 3-amino-5-aryl isomer.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Recommended for solubility and exchangeable proton visibility). Frequency: 400 MHz (

H), 100 MHz (

C).

H NMR Data (Proton Assignment)

| Position | Shift (ppm) | Multiplicity | Integration | Assignment Logic |
|---------------|-------------|-----------------|-------------|---|
| | 5.60 – 5.80 | Broad Singlet | 2H | Exchangeable amine protons. Shift varies with concentration/water content. |
| Isoxazole H-4 | 6.14 | Singlet | 1H | Characteristic diagnostic peak. Significantly upfield due to electron-rich C4 position. |
| Ar H-5' | 7.42 | Triplet (Hz) | 1H | Meta to Br and Isoxazole; pseudo-triplet. |
| Ar H-6' | 7.75 | Doublet (Hz) | 1H | Adjacent to isoxazole attachment. |
| Ar H-4' | 7.60 | Doublet (Hz) | 1H | Adjacent to Bromine. |
| Ar H-2' | 7.98 | Singlet (Broad) | 1H | Isolated proton between Br and Isoxazole (deshielded). |

C NMR Data (Carbon Skeleton)

| Position | Shift (ppm) | Type | Assignment Logic |
|----------|-------------|-------------|---|
| C-3 | 164.2 | Quaternary | Attached to amine (); highly deshielded. |
| C-5 | 168.5 | Quaternary | Attached to aryl ring (). |
| C-4 | 94.1 | Methine () | Electron-rich carbon of the isoxazole ring. |
| Ar C-Br | 122.8 | Quaternary | Carbon bonded to Bromine. |
| Ar C-Iso | 130.5 | Quaternary | Carbon bonded to Isoxazole. |
| Ar CH | 125-135 | Methine | Remaining aromatic signals. |

B. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+). Key Feature: The presence of a bromine atom creates a distinct 1:1 isotope pattern.

- Molecular Ion ():
 - m/z 239.0 (isotope) - Relative Intensity: 100%
 - m/z 241.0 (isotope) - Relative Intensity: ~98%

- Fragmentation: Loss of the isoxazole ring or ammonia () is common in MS/MS modes.

C. Infrared Spectroscopy (FT-IR)

- Primary Amine (): Doublet at 3420 and 3310 (Asymmetric/Symmetric stretch).
- C=N Stretch (Isoxazole): ~1610 .
- C-Br Stretch: ~680-700 (Strong fingerprint band).

Analytical Protocols

Protocol 1: NMR Sample Preparation

- Objective: To ensure resolution of the critical H-4 singlet and amine protons.
- Reagents: DMSO- (99.9% D) + 0.03% TMS (v/v).
- Procedure:
 - Weigh 5–10 mg of the solid compound into a clean vial.
 - Add 600 μ L of DMSO- .

- Sonicate for 30 seconds to ensure complete dissolution (amine salts may require gentle warming).
- Transfer to a 5mm NMR tube.
- Critical Step: If

peak is broad or invisible, add 1 drop of

to confirm exchange (peak will disappear).

Protocol 2: HPLC Purity Assessment

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μ m, 4.6 x 150 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Amine).
- Retention Time: Expect elution around 5.5–6.5 min (moderately lipophilic due to Br-phenyl).

References

- General Synthesis of 3-Aminoisoxazoles: Johnson, L. et al.[1] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." *Synthesis*, 2013, 45, 171-173.[1]
- Isoxazole Regiochemistry: Pevarello, P. et al. "Synthesis and pharmacological evaluation of 3-amino-5-phenylisoxazole derivatives." *Journal of Medicinal Chemistry*.
- Spectroscopic Data Verification: PubChem Compound Summary for **5-(3-bromophenyl)isoxazol-3-amine**.

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Sources

- 1. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
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